
2-Amino-6-methylnicotinaldehyde
Overview
Description
Note: The provided evidence primarily references 2-Amino-6-methylnicotinonitrile (CAS: 84647-20-1), a structurally related compound. The term "nicotinaldehyde" may refer to a derivative with an aldehyde (-CHO) group instead of a nitrile (-CN).
2-Amino-6-methylnicotinonitrile is a heterocyclic aromatic compound with a pyridine backbone substituted with amino (-NH₂), methyl (-CH₃), and nitrile (-CN) groups. It is classified as a laboratory chemical and intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical manufacturing .
Preparation Methods
The preparation of 2-Amino-6-methylnicotinaldehyde typically involves multi-step synthetic pathways starting from appropriately substituted pyridine precursors. The key challenge is the selective introduction of the aldehyde group at the 3-position and the amino group at the 2-position, along with maintaining the methyl substituent at the 6-position.
Synthetic Routes and Reaction Conditions
Oxidation of (6-methylpyridin-3-yl)methanol Using Swern Oxidation
One of the most efficient methods to prepare 6-methylnicotinaldehyde (a close precursor to this compound) involves the Swern oxidation of (6-methylpyridin-3-yl)methanol:
Step | Reagents & Conditions | Details | Yield & Notes |
---|---|---|---|
1 | Oxalyl chloride (2 M in dichloromethane), dimethyl sulfoxide (DMSO), triethylamine (TEA) in dichloromethane at -60°C under argon | Oxalyl chloride solution is cooled to -60°C, DMSO is added slowly, followed by the alcohol substrate. After stirring, TEA is added, and the mixture is warmed to room temperature. | 85% yield of 6-methylnicotinaldehyde as a light brown oil. Purified by silica gel chromatography. HPLC retention time: 0.19 min. |
2 | Workup includes aqueous extraction, drying over Na2SO4, filtration, and concentration | Extraction with dichloromethane, drying, and purification steps ensure product integrity. | High purity product obtained. |
This method is advantageous due to mild temperature conditions and relatively high yield.
Oxidation Using Chromium Trioxide in Pyridine
An alternative oxidation involves the use of chromium trioxide in pyridine:
Step | Reagents & Conditions | Details | Yield & Notes |
---|---|---|---|
1 | Chromium trioxide slowly added to pyridine at 20°C | Followed by addition of crude 5-hydroxymethyl-2-methylpyridine in pyridine, refluxed for 2 hours | Produces crude 6-methyl-3-pyridinecarbaldehyde |
2 | Workup with water and extraction with diethyl ether | Drying over magnesium sulfate and concentration | 4.2 g crude product obtained |
This method is classical but involves toxic chromium reagents and requires careful handling.
Oxidation of Methyl 6-methylnicotinate via Lithium Aluminum Hydride Reduction and MnO2 Oxidation
A two-step method involves reduction followed by oxidation:
Step | Reagents & Conditions | Details | Yield & Notes |
---|---|---|---|
1 | Methyl 6-methylnicotinate reduced with lithium aluminum hydride (LiAlH4) in THF at 0°C for 1.5 h | Produces 6-methylpyridin-3-ylmethanol intermediate | Quenched with ethyl acetate, extracted |
2 | Oxidation with manganese(IV) oxide (MnO2) in dichloromethane at 25°C for 68 h | Stirred and filtered through celite | 80% yield of 6-methylnicotinaldehyde, used without further purification |
This method provides good yield but requires long reaction times for oxidation.
Swern Oxidation at -78°C on a Larger Scale
A scale-up of Swern oxidation with precise temperature control:
Step | Reagents & Conditions | Details | Yield & Notes |
---|---|---|---|
1 | Dimethyl sulfoxide (DMSO) and dichloromethane under nitrogen at -78°C | Oxalyl chloride added slowly, stirred 10 min | |
2 | Addition of (6-methyl-3-pyridyl)methanol in dichloromethane dropwise, stirred 2.5 h at -78°C | Triethylamine added slowly at -78°C, warmed to room temp, stirred 1 h | |
3 | Workup with water, extraction, drying, and silica gel purification | Affords title compound with high purity |
This method is favored for high purity and reproducibility in laboratory synthesis.
While the above methods focus on the aldehyde functionality, introduction of the amino group at position 2 can be achieved via:
- Nucleophilic aromatic substitution of halogenated precursors at the 2-position by ammonia or amines
- Reductive amination of corresponding nitro derivatives
- Catalytic amination using Lewis or Brønsted acid catalysts under controlled temperature (50–400°C, preferably 180–350°C) with ammonia in excess
These methods require careful control of reaction conditions to avoid over-reduction or side reactions.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
---|---|---|---|---|---|
Swern Oxidation | (6-methylpyridin-3-yl)methanol | Oxalyl chloride, DMSO, TEA, DCM | -60°C to RT, inert atmosphere | 85% | Mild, high purity, chromatographic purification |
Chromium Trioxide Oxidation | 5-hydroxymethyl-2-methylpyridine | CrO3, pyridine | 20°C to reflux | Moderate | Toxic reagents, classical method |
LiAlH4 Reduction + MnO2 Oxidation | Methyl 6-methylnicotinate | LiAlH4, MnO2, THF, DCM | 0°C, 25°C, long oxidation time | 80% | Two-step, longer oxidation |
Scale-up Swern Oxidation | (6-methyl-3-pyridyl)methanol | Oxalyl chloride, DMSO, TEA, DCM | -78°C to RT | High | Suitable for larger scale, high purity |
Research Findings and Considerations
- The Swern oxidation method is the most widely reported and reliable for preparing 6-methylnicotinaldehyde, a key intermediate for this compound synthesis.
- Chromium-based oxidations, while effective, pose environmental and safety concerns.
- The two-step reduction-oxidation method offers an alternative route but requires longer reaction times.
- Amination strategies to introduce the amino group at position 2 typically involve catalytic processes or nucleophilic substitutions under elevated temperatures and ammonia excess.
- Purification is commonly achieved via silica gel chromatography, ensuring high purity for subsequent applications.
- Reaction monitoring by HPLC and NMR spectroscopy confirms product identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylnicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions involving the amino group.
Major Products
Oxidation: 2-Amino-6-methylpyridine-3-carboxylic acid.
Reduction: 2-Amino-6-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-6-methylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-6-methylnicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 84647-20-1
- Molecular Formula : C₇H₇N₃
- Molecular Weight : 133.15 g/mol
- Melting Point : 99°C
- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and respiratory tract irritation (H335) .
Comparison with Structurally Similar Compounds
Functional Group Variations
The substituents on the pyridine ring significantly influence reactivity, toxicity, and applications. Below is a comparison of key analogs:
Physical and Chemical Properties
Hazard Profiles
- 2-Amino-6-methylnicotinonitrile: Acute oral toxicity (LD₅₀: 300–2000 mg/kg) .
- Ethyl 2-hydroxy-5-nitronicotinate :
Research Findings and Data Gaps
- Structural Similarity: Compounds like 2-Amino-5-methylnicotinic acid (similarity score: 0.82) share the amino and methyl groups but differ in ring position and substituents, altering solubility and reactivity .
- Toxicity Data: Limited carcinogenicity information exists for analogs beyond 2-Amino-6-methylnicotinonitrile.
- Stability: Nitriles and nitro compounds require careful handling to avoid decomposition into toxic gases (e.g., HBr, NOₓ) .
Biological Activity
2-Amino-6-methylnicotinaldehyde (CAS No. 885276-99-3) is an organic compound derived from pyridine, characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position. Its unique structural features contribute to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₈N₂O
- Molecular Weight : 136.15 g/mol
- Structure : The compound consists of a pyridine ring with specific substitutions that influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds, while the aldehyde group is capable of undergoing nucleophilic addition reactions. These interactions are critical for its function in biochemical pathways and molecular processes relevant to biological systems.
Inhibition of Nicotinamidases
Recent studies have shown that this compound acts as a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition is significant in various pathogenic organisms, including Borrelia burgdorferi and Brucella abortus, suggesting potential therapeutic applications against these pathogens . The compound exhibits low micromolar to nanomolar binding affinities, indicating strong inhibitory effects.
Cytotoxic Effects on Cancer Cells
Research has indicated that exposure to this compound can alter metabolic pathways in cancer cells. In MCF-7 breast cancer cells, metabolomic analyses revealed that the compound modulates pathways associated with cell proliferation and oxidative stress. These findings suggest that it may have potential as a chemotherapeutic agent or as part of combination therapies .
Study on Nicotinamidase Inhibition
In a controlled study, various derivatives of nicotinamide were synthesized and tested for their inhibitory effects on nicotinamidases. The results demonstrated that this compound was among the most effective inhibitors, with a calculated value in the low micromolar range. This study emphasizes the relevance of this compound in developing new antimicrobial agents targeting nicotinamide metabolism .
Metabolomic Analysis in Cancer Research
A comprehensive study utilizing high-throughput metabolomics assessed the impact of this compound on MCF-7 cells. The analysis revealed significant alterations in metabolites related to cell cycle regulation and oxidative stress response pathways. This highlights the compound's potential role in influencing cancer cell behavior and its utility in cancer research .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-3-methylpyridine-4-carbaldehyde | Amino group at position 2, aldehyde at position 4 | Moderate inhibition of nicotinamidases |
2-Amino-5-methylpyridine-3-carbaldehyde | Similar structure with different substitution | Weak cytotoxic effects |
2-Amino-6-ethylpyridine-3-carbaldehyde | Ethyl instead of methyl at position 6 | Limited biological activity |
Properties
IUPAC Name |
2-amino-6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFQGCDZCNDOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694767 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-99-3 | |
Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-methylnicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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